molecular formula C22H22N2O3 B2756798 1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2210053-59-9

1-((1-(2,2-Diphenylacetyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No. B2756798
CAS RN: 2210053-59-9
M. Wt: 362.429
InChI Key: HMSSEDNKYAVOTK-UHFFFAOYSA-N
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Description

Azetidin-2-one and pyrrolidine-2,5-dione are both important heterocyclic compounds. Azetidin-2-one, also known as β-lactam, is a four-membered cyclic amine . Pyrrolidine-2,5-dione, on the other hand, is a five-membered ring compound .


Synthesis Analysis

Azetidin-2-one derivatives have been synthesized using various methods, including the β-lactam synthon method, which is used for the synthesis of amino acids, alkaloids, and toxoids . Pyrrolidine-2,5-dione derivatives have also been synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione has been studied, with bond lengths and angles found to be within normal ranges . The structure of azetidin-2-one derivatives can vary depending on the position of the spiro carbon .


Chemical Reactions Analysis

Azetidin-2-one and pyrrolidine-2,5-dione derivatives have been used in various chemical reactions. For instance, azetidin-2-one derivatives have been used as building blocks in the synthesis of amino acids, alkaloids, and toxoids .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors, including their structure and the presence of heteroatoms .

Scientific Research Applications

Facile Synthesis of N-Acylated Pyrrolin-2-ones

Pyrrolidine-2,4-diones, which share structural similarities with the compound , have been explored in research for their potential as dipeptide analogues. A study by Hosseini et al. (2006) presents a facile synthesis method for N-acylated, O-alkylated pyrrolin-2-ones, achieving high yield and excellent enantiopurity. These compounds are suggested to adopt a linear, extended conformation, which could be of interest in the design of peptidomimetics or drug discovery efforts (Hosseini, Kringelum, Murray, & Tønder, 2006).

Hydrolytic Cleavage of Pyrrol-2-yl Azetidin-2-ones

The hydrolytic cleavage of azetidin-2-ones with a pyrrol-2-yl substituent has been investigated by Upadhyaya and Mehrotra (1988), leading to a unique fragmentation pathway of the β-lactam ring. This reaction yields various products, including diphenylacetic acid and 2-iminomethylpyrroles, with product distribution dependent on temperature. This research could provide insights into the reactivity and potential applications of related azetidinone derivatives in synthetic chemistry (Upadhyaya & Mehrotra, 1988).

Antidepressant and Nootropic Potential of Azetidinones

A study by Thomas et al. (2016) on the synthesis and biological evaluation of azetidinones derived from isonicotinyl hydrazone demonstrates the potential of these compounds in pharmacology. Specifically, certain azetidinone derivatives exhibited significant antidepressant and nootropic activities in animal models, suggesting a promising avenue for the development of new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Activities

Haddad et al. (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] via 1,3-dipolar cycloaddition reactions, which included structures similar to the compound of interest. These compounds were evaluated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, with several exhibiting activities comparable to established standard drugs. This highlights the potential of such compounds in contributing to the development of new treatments for infectious diseases (Haddad et al., 2015).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their structure and the target molecule. The inherent rigidity of spirocyclic compounds, such as azetidin-2-one, can decrease the conformational entropy penalty during interaction with a potential bioactive spiro compound and its putative molecular target .

Future Directions

The future directions in the study of these compounds could involve the development of new synthetic strategies, the exploration of their potential biological activities, and their use in the design of new compounds with different biological profiles .

properties

IUPAC Name

1-[[1-(2,2-diphenylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-19-11-12-20(26)24(19)15-16-13-23(14-16)22(27)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,21H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSSEDNKYAVOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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